molecular formula C12H11F3O B13103518 3-(2-(Trifluoromethyl)phenyl)cyclopentanone

3-(2-(Trifluoromethyl)phenyl)cyclopentanone

Cat. No.: B13103518
M. Wt: 228.21 g/mol
InChI Key: ZOSWQFAFQLAGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Trifluoromethyl)phenyl)cyclopentanone is a fluorinated organic compound with a molecular weight of 228.21 g/mol. It is known for its unique reactivity and selectivity, making it a valuable tool in various demanding applications . The compound features a cyclopentanone ring substituted with a trifluoromethyl group and a phenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)phenyl)cyclopentanone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This method utilizes mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of advanced catalysts and reagents to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)cyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)cyclopentanone involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The phenyl group contributes to the compound’s binding affinity and selectivity towards specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Trifluoromethyl)phenyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl and phenyl groups on the cyclopentanone ring enhances its reactivity and selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]cyclopentan-1-one

InChI

InChI=1S/C12H11F3O/c13-12(14,15)11-4-2-1-3-10(11)8-5-6-9(16)7-8/h1-4,8H,5-7H2

InChI Key

ZOSWQFAFQLAGCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.